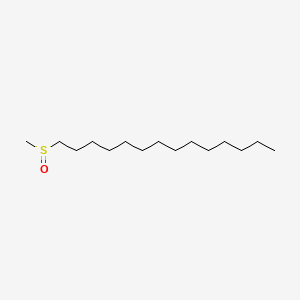
Sulfoxide, methyl tetradecyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoxide, methyl tetradecyl, is an organic compound characterized by the presence of a sulfoxide functional group attached to a long alkyl chain. This compound is part of the broader class of sulfoxides, which are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfoxide, methyl tetradecyl, can be synthesized through the oxidation of the corresponding sulfide. One common method involves the use of mild oxidizing agents such as hydrogen peroxide or sodium periodate in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature, ensuring high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound, often involves the use of continuous flow reactors to ensure consistent quality and scalability. The process may include the use of advanced catalytic systems to enhance the efficiency of the oxidation reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Sulfoxide, methyl tetradecyl, undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and catalytic systems.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Scientific Research Applications
Sulfoxide, methyl tetradecyl, has a wide range of applications in scientific research:
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, particularly in the development of drugs targeting oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of sulfoxide, methyl tetradecyl, involves its ability to interact with various molecular targets through its sulfoxide functional group. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The sulfoxide group can also participate in redox reactions, influencing oxidative stress pathways and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent and reagent in organic synthesis.
Methyl sulfoxide: Similar in structure but with a shorter alkyl chain.
Tetradecyl sulfide: The corresponding sulfide of sulfoxide, methyl tetradecyl.
Uniqueness
This compound, is unique due to its long alkyl chain, which imparts distinct physicochemical properties compared to shorter-chain sulfoxides. This makes it particularly useful in applications requiring amphiphilic properties, such as in surfactants and emulsifiers .
Properties
CAS No. |
3079-31-0 |
|---|---|
Molecular Formula |
C15H32OS |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
1-methylsulfinyltetradecane |
InChI |
InChI=1S/C15H32OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(2)16/h3-15H2,1-2H3 |
InChI Key |
KRUABTDBQQLWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



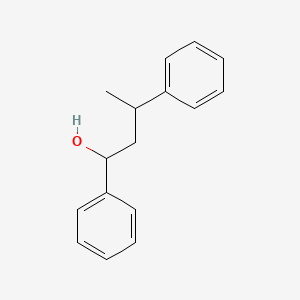
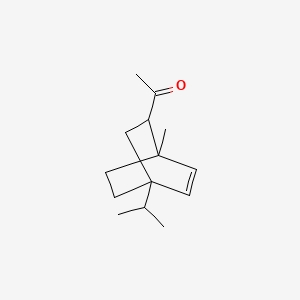
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
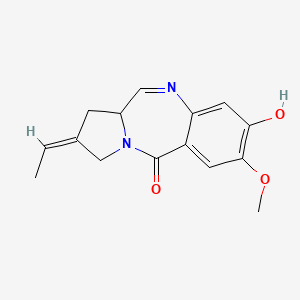
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
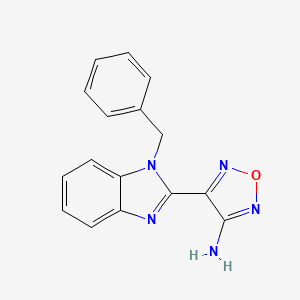
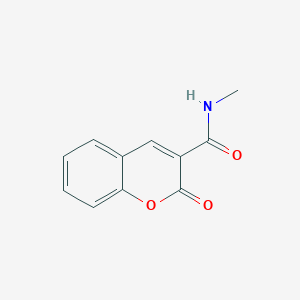
![[(Z)-(2-methylcyclohexylidene)amino]urea](/img/structure/B14158776.png)

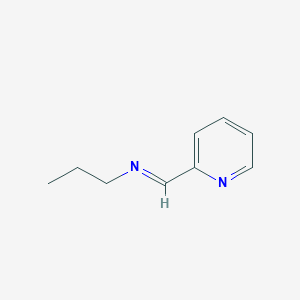
![methyl 3-[(2,6-difluorobenzoyl)amino]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B14158826.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14158830.png)
